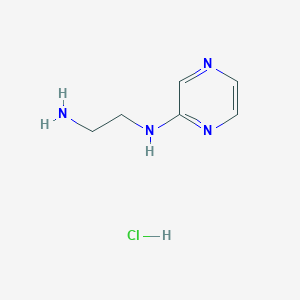

N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride

CAS No.: 1171195-10-0

Cat. No.: VC2987826

Molecular Formula: C6H11ClN4

Molecular Weight: 174.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171195-10-0 |

|---|---|

| Molecular Formula | C6H11ClN4 |

| Molecular Weight | 174.63 g/mol |

| IUPAC Name | N'-pyrazin-2-ylethane-1,2-diamine;hydrochloride |

| Standard InChI | InChI=1S/C6H10N4.ClH/c7-1-2-9-6-5-8-3-4-10-6;/h3-5H,1-2,7H2,(H,9,10);1H |

| Standard InChI Key | OOSMQQWEMLKQQM-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=N1)NCCN.Cl |

| Canonical SMILES | C1=CN=C(C=N1)NCCN.Cl |

Introduction

Chemical Structure and Characteristics

N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride features a distinctive molecular architecture consisting of a pyrazine ring connected to an ethane-1,2-diamine chain, with the addition of a hydrochloride group. The base compound, without the hydrochloride, has the SMILES notation C1=CN=C(C=N1)NCCN and the InChI identifier InChI=1S/C6H10N4/c7-1-2-9-6-5-8-3-4-10-6/h3-5H,1-2,7H2,(H,9,10) . This structural information provides a precise description of the molecular arrangement and bonding patterns within the compound.

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at the 1,4-positions. This ring is connected to the ethane-1,2-diamine chain through one of the nitrogen atoms in the chain, forming the N1-(Pyrazin-2-yl) linkage. The presence of multiple nitrogen atoms in the structure contributes to the compound's ability to form hydrogen bonds and participate in various chemical interactions, including coordination with metal ions.

When examining the physical characteristics, N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride typically appears as a solid at room temperature. The hydrochloride form is generally more stable and has improved solubility in aqueous solutions compared to the free base form. These properties make it more suitable for biological assays and pharmaceutical formulations requiring water solubility .

The compound's structure facilitates various interactions in biological and chemical systems. The nitrogen atoms in both the pyrazine ring and the ethane-1,2-diamine chain can serve as electron donors in coordination complexes with transition metals. Additionally, the amine groups can participate in hydrogen bonding with biological macromolecules such as proteins and nucleic acids, potentially influencing their structure and function.

Synthesis and Preparation Methods

The synthesis of N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride typically follows a multi-step process beginning with the preparation of the base compound followed by conversion to the hydrochloride salt. The primary synthetic route involves the reaction of pyrazin-2-carbaldehyde with ethylenediamine under carefully controlled conditions. This reaction represents a typical condensation process that occurs between an aldehyde and a primary amine, resulting in the formation of an intermediate imine that is subsequently reduced to yield the desired amine product.

In the first step of the synthesis, pyrazin-2-carbaldehyde and ethylenediamine are combined in an appropriate solvent, often methanol or ethanol. The reaction proceeds through nucleophilic addition of the primary amine (from ethylenediamine) to the carbonyl carbon of pyrazin-2-carbaldehyde, forming a hemiaminal intermediate. This intermediate then undergoes dehydration to form an imine (Schiff base), which is subsequently reduced using an appropriate reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) to yield N1-(Pyrazin-2-yl)ethane-1,2-diamine.

The conversion of the base compound to its hydrochloride salt is relatively straightforward. The base compound is dissolved in an appropriate organic solvent, such as diethyl ether or tetrahydrofuran, and treated with a solution of hydrogen chloride. The hydrochloride salt, being less soluble in these organic solvents, typically precipitates from the solution. The precipitate is then collected by filtration, washed with additional solvent to remove impurities, and dried under vacuum to obtain the pure N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride .

Alternative synthetic approaches may involve microwave-assisted synthesis or solid-phase synthesis techniques, which can offer advantages such as reduced reaction times, higher yields, and easier purification processes. These modern synthetic methods are particularly valuable for the preparation of compounds like N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride on a larger scale or for combinatorial chemistry applications.

The purity of the synthesized compound is typically assessed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry. Commercial sources specify a minimum purity of 95% for research-grade N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride, indicating the high standards required for applications in medicinal chemistry and biological research .

Biological Activities

Research on N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride and its metal complexes has revealed notable biological activities that suggest potential applications in pharmaceutical formulations. Among the most significant biological properties are its antioxidant and antibacterial activities, which have been documented in various studies. These biological activities are particularly relevant in the context of developing novel therapeutic agents for conditions involving oxidative stress or bacterial infections.

The antioxidant properties of N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride and its metal complexes are attributed to their ability to scavenge free radicals, which are reactive species known to cause oxidative damage to cellular components such as lipids, proteins, and DNA. This antioxidant activity is especially pronounced in metal complexes formed with transition metals like copper and zinc, which can enhance the compound's ability to neutralize free radicals through various mechanisms including electron transfer and hydrogen atom donation.

In terms of antibacterial activity, N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride and its metal complexes have demonstrated inhibitory effects against various bacterial strains. The mechanism of antibacterial action is believed to involve interaction with bacterial cell membranes, disruption of essential cellular processes, or interference with bacterial DNA replication and transcription machinery. The presence of the pyrazine ring, which is found in several known antibacterial agents, may contribute significantly to this activity.

The biological activities of N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride are influenced by several factors, including its structural features and the nature of any coordinated metal ions. The presence of multiple nitrogen atoms in the structure facilitates interactions with biological macromolecules, including proteins and nucleic acids, potentially affecting their function and contributing to the observed biological effects.

Further research on the biological activities of N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride and its derivatives could lead to the development of novel therapeutic agents with improved efficacy and reduced side effects. The versatility of this compound, particularly its ability to form complexes with various metals, provides numerous opportunities for structural modification and optimization of biological activities for specific therapeutic applications.

Coordination Chemistry

N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride is renowned for its ability to coordinate with transition metals, forming complexes with unique structural, electronic, and biological properties. The compound functions as a ligand, utilizing its nitrogen atoms as electron donors to form coordination bonds with metal ions such as nickel, copper, zinc, and cobalt. This coordination ability is a central aspect of the compound's chemistry and contributes significantly to its potential applications.

The coordination typically occurs through the nitrogen atoms present in both the pyrazine ring and the ethane-1,2-diamine chain. These nitrogen atoms can donate electron pairs to empty orbitals of metal ions, forming stable coordination complexes. Depending on the metal ion and reaction conditions, N1-(Pyrazin-2-yl)ethane-1,2-diamine can act as a bidentate, tridentate, or tetradentate ligand, offering versatility in complex formation.

One notable example of coordination involves the formation of copper complexes with N1-(Pyrazin-2-yl)ethane-1,2-diamine, which exhibit distorted square-pyramidal geometry with the apical position occupied by a chlorine atom. These complexes demonstrate enhanced biological activities compared to the free ligand, suggesting a synergistic effect between the metal and the ligand. The coordination geometry and electronic properties of these complexes play crucial roles in determining their stability, reactivity, and biological activities.

Comparison with Similar Compounds

Understanding the structural and functional relationships between N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride and similar compounds provides valuable insights into the role of specific structural features in determining chemical reactivity and biological activity. Several compounds share structural similarities with N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride, differing primarily in the heterocyclic ring attached to the ethane-1,2-diamine backbone.

The following table presents a comparison of N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride with structurally related compounds:

| Compound Name | CAS Number | Similarity Index | Key Structural Difference |

|---|---|---|---|

| N1-(Pyridin-2-yl)ethane-1,2-diamine | 410428 | 0.85 | Contains a pyridine ring instead of pyrazine |

| N1-(Pyrimidin-2-yl)ethane-1,2-diamine | 137583-05-2 | 0.89 | Contains a pyrimidine ring instead of pyrazine |

| N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride | 1185312-44-0 | 0.80 | Contains a piperidine ring and different connectivity |

The similarity index values indicate the degree of structural resemblance between these compounds and N1-(Pyrazin-2-yl)ethane-1,2-diamine, with higher values representing greater similarity. These structural differences, although sometimes subtle, can significantly impact the compounds' physical properties, chemical reactivity, and biological activities.

N1-(Pyrimidin-2-yl)ethane-1,2-diamine shows the highest similarity (0.89) to N1-(Pyrazin-2-yl)ethane-1,2-diamine, differing only in the arrangement of nitrogen atoms in the heterocyclic ring. While pyrazine has nitrogen atoms at the 1,4-positions, pyrimidine features nitrogen atoms at the 1,3-positions. This difference affects the electronic distribution within the ring, potentially influencing coordination behavior and biological interactions.

N1-(Pyridin-2-yl)ethane-1,2-diamine, with a similarity index of 0.85, differs from N1-(Pyrazin-2-yl)ethane-1,2-diamine in that it contains a pyridine ring with only one nitrogen atom instead of the two nitrogen atoms present in pyrazine. This reduction in the number of potential coordination sites may result in different metal coordination geometries and altered biological activities.

The compound N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride, with a similarity index of 0.80, represents a more significant structural deviation, featuring a saturated piperidine ring and a different connectivity pattern. The presence of a saturated ring instead of an aromatic heterocycle substantially changes the compound's conformational flexibility and electronic properties.

Comparative studies of these structurally related compounds can provide valuable information for structure-activity relationship (SAR) analyses, guiding the rational design of derivatives with enhanced properties for specific applications. By systematically varying structural elements and observing the resultant changes in activity, researchers can identify the critical features necessary for desired functions and optimize compounds accordingly.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume